1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid
Overview
Description
1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Biological Activity
1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid, with CAS Number 1339468-50-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
- Molecular Formula : C11H19N2O3
- Molecular Weight : 228.29 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a butan-2-yl carbamoyl group and a carboxylic acid functional group.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. In a study of related pyrrolidine derivatives, compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
Compound | Activity Against MRSA | Activity Against Gram-negative Bacteria | Reference |
---|---|---|---|
Compound A | Yes | Yes | |
Compound B | No | Yes | |
This compound | TBD | TBD | TBD |
Enzyme Inhibition
The biological activity of this compound may also include the inhibition of specific enzymes. Studies on related compounds have shown that they can act as inhibitors of cysteine proteases, which are involved in various diseases including cancer and parasitic infections .
Table 2: Enzyme Inhibition Potency
Compound | Enzyme Target | IC50 (nM) | Reference |
---|---|---|---|
Compound C | Cathepsin L | 0.74 | |
Compound D | Cathepsin B | >100 | |
This compound | TBD | TBD | TBD |
Case Study 1: Synthesis and Testing of Pyrrolidine Derivatives
In a study focusing on the synthesis of pyrrolidine derivatives, researchers synthesized several compounds similar to this compound. These compounds were tested for their antibacterial properties against various strains of bacteria, demonstrating the importance of structural modifications in enhancing biological activity .
Case Study 2: Antiviral Properties
Another area of investigation includes the antiviral properties of pyrrolidine derivatives. A compound with a similar structure was evaluated for its efficacy against SARS-CoV-2 and showed promising results, indicating potential applications in antiviral drug development .
Properties
IUPAC Name |
1-[2-(butan-2-ylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-8(2)12-10(14)7-13-5-4-9(6-13)11(15)16/h8-9H,3-7H2,1-2H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPADFCQPHEKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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